Methyl 3-oxoisoindoline-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-oxoisoindoline-5-carboxylate” is represented by the InChI code:1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12)
. This indicates that the compound contains a five-membered ring and a carbonyl group, a structure commonly found in many naturally occurring alkaloids. Physical and Chemical Properties Analysis
“this compound” is a yellow solid that is insoluble in water but soluble in organic solvents, such as chloroform, methanol, and dichloromethane. Its melting point is 174-177°C, and it has a boiling point of 415.9°C at 760 mmHg. The compound is stable under normal conditions, but it can decompose when exposed to high temperatures or strong acids.Scientific Research Applications
Facile Synthesis Routes
- Protic Ionic Liquid Route : A study by Gordon, Byrne, & McCluskey (2010) demonstrated the use of a protic ionic liquid to convert highly decorated bicyclo[2.2.1]heptadienes into N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides. This method provides rapid access to functionalized oxoisoindoline.
- Strecker Approach : Another study by Nammalwar et al. (2015) described an efficient synthesis of 3-oxoisoindolines using a Strecker approach with OSU-6 as the catalyst, producing different products based on temperature variations.
Chemical Reactions and Properties
- Intramolecular Nucleophilic Displacement : Research by Spence & Tennant (1972) explored the intramolecular nucleophilic displacement of aromatic nitro-groups by carbanions in α-(N-methyl-N-o-nitrobenzoylamino)phenylacetonitrile.
- Ugi Reaction/Oxidative Nucleophilic Substitution : A study by Balalaie et al. (2020) presented a diversity-oriented approach for forming 3-oxoisoindoline-1-carboxamide derivatives via a sequential four-component Ugi reaction.
- C-H···O and C-H···π Intermolecular Interactions : Dey, Ghosh, & Chopra (2014) investigated the molecular conformation and supramolecular packing in the crystal structures of ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and 3-methyl-but-2-en-1-yl-1,3-dimethyl-2-oxoindoline-3-carboxylate.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-oxoisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of extensive studies on this compound. Other indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by other indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 1.68 (iLOGP), indicating moderate lipophilicity, which could influence its distribution and permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of extensive research on this compound. Based on the biological activities of other indole derivatives , it can be hypothesized that this compound might have potential therapeutic effects.
Action Environment
It is known that the compound should be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
Methyl 3-oxoisoindoline-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can modulate the expression of genes associated with the apoptotic pathway, leading to either the promotion or inhibition of cell death depending on the cellular context . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. Additionally, it has been found to inhibit certain enzymes, such as proteases and kinases, which play critical roles in cellular signaling and metabolism . These interactions can lead to changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even exhibit protective properties against certain types of cellular stress. At higher doses, this compound can induce toxic effects, including oxidative damage and apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and subsequent elimination from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cellular membranes.
Subcellular Localization
This compound is localized to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects on cellular function.
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroisoindole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXXPLZXKYJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696044 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-52-2 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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